molecular formula C18H18N6O2 B13746277 3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide CAS No. 255041-60-2

3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide

Cat. No.: B13746277
CAS No.: 255041-60-2
M. Wt: 350.4 g/mol
InChI Key: HEOSAQMYCXDPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Tetrazine Chemistry in Heterocyclic Compound Research

The study of tetrazines, six-membered aromatic rings containing four nitrogen atoms, represents a cornerstone of heterocyclic chemistry. Among the three core isomers—1,2,3,4-tetrazines, 1,2,3,5-tetrazines, and 1,2,4,5-tetrazines—the latter has emerged as the most stable and synthetically accessible variant. First characterized in 1959, 1,2,4,5-tetrazines gained prominence due to their unique electronic structure, which enables participation in inverse electron demand Diels-Alder (IEDDA) reactions. These reactions, critical in click chemistry and bioorthogonal labeling, rely on the tetrazine ring’s electron-deficient nature to facilitate rapid cycloadditions with strained dienophiles like trans-cyclooctenes.

Early research focused on synthesizing monosubstituted and disubstituted derivatives, such as 3,6-diphenyl-1,2,4,5-tetrazine, which demonstrated exceptional reactivity in forming pyridazine-based products. The development of general synthesis protocols for 1,2,4,5-tetrazines in the 2010s, involving hydrazine-mediated cyclization and oxidative dehydrogenation, marked a turning point. For example, reacting carbonitriles with amidines in anhydrous hydrazine yielded dihydrotetrazine intermediates, which were subsequently oxidized to aromatic tetrazines using sodium nitrite. This methodological advancement enabled the systematic exploration of substituent effects on tetrazine reactivity, laying the groundwork for functionalized derivatives like 3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide.

Table 1: Key Milestones in 1,2,4,5-Tetrazine Chemistry

Year Development Significance
1959 First synthesis of 1,2,4,5-tetrazines Established foundational reactivity for IEDDA reactions
2012 General synthesis protocol for diversely substituted tetrazines Enabled systematic exploration of substituent effects
2022 Comparative reactivity analysis of tetrazine isomers Highlighted electronic tuning via substitution patterns

Development of 1,2,4,5-Tetrazine Derivatives in Medicinal Chemistry

The integration of 1,2,4,5-tetrazines into medicinal chemistry arose from their dual role as bioactive scaffolds and modular synthons. Early pharmacological studies revealed that hexahydro-1,2,4,5-tetrazine derivatives exhibit analgesic, anti-inflammatory, and antimalarial activities. For instance, 3-arylamino-6-benzylamino-1,2,4,5-tetrazines demonstrated potent antimalarial efficacy against Plasmodium falciparum, with IC~50~ values comparable to chloroquine. These findings spurred interest in functionalizing the tetrazine core with pharmacophoric groups to enhance target affinity and metabolic stability.

The advent of bioorthogonal chemistry further expanded applications. Tetrazines conjugated to antibodies or small molecules enabled selective labeling of cellular targets via IEDDA reactions, a strategy employed in cancer theranostics. For example, tetrazine-modified trastuzumab facilitated rapid conjugation with radiolabeled dienophiles for HER2-positive tumor imaging. However, the inherent hydrophobicity of early derivatives limited their bioavailability, prompting the development of polar substituents like carboxamides.

Table 2: Pharmacological Applications of 1,2,4,5-Tetrazine Derivatives

Application Example Compound Biological Activity
Antimalarial Agents 3-Arylamino-6-benzylamino-tetrazine Inhibition of Plasmodium growth
Anticancer Probes Tetrazine-antibody conjugates Tumor-selective imaging and therapy
Anti-inflammatory Hexahydro-s-tetrazine derivatives COX-2 inhibition and pain relief

Significance of 3,6-Dimethyl-N1,N4-Diphenyl Substitution Patterns

The structural architecture of 3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide reflects deliberate electronic and steric optimization. The 3,6-dimethyl groups enhance electron density at the tetrazine core, moderating its reactivity while improving solubility in aprotic solvents. Conversely, the N1,N4-diphenylcarboxamide substituents introduce π-stacking capabilities and hydrogen-bonding motifs, critical for intermolecular interactions in solid-state crystallography and target binding.

Comparative studies with unsubstituted 1,2,4,5-tetrazines reveal that the methyl groups reduce the compound’s reduction potential, as evidenced by cyclic voltammetry shifts from –1.37 V to –1.22 V vs Fc+/Fc. This modulation stabilizes the tetrazine against premature degradation in biological matrices, a common limitation of early derivatives. Additionally, the dicarboxamide moieties enable conjugation with polyethylene glycol (PEG) chains or peptide sequences, enhancing aqueous solubility for in vivo applications.

The substitution pattern also influences IEDDA kinetics. While electron-withdrawing groups (e.g., –NO~2~) accelerate cycloadditions, the balanced electron-donating methyl and electron-withdrawing carboxamide groups in this derivative yield intermediate reactivity (k~obs~ = 0.15 s^−1^ with norbornene). This tunability ensures compatibility with diverse dienophiles without sacrificing stability during storage.

Table 3: Substituent Effects on Tetrazine Reactivity

Substituent Electronic Character Cycloaddition Rate (k~obs~, s^−1^) Stability in PBS (t~1/2~)
–H (unsubstituted) Neutral 0.25 2 hours
–NO~2~ Electron-withdrawing 0.45 30 minutes
–NPh(CO)R (this derivative) Balanced 0.15 8 hours

Properties

CAS No.

255041-60-2

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

3,6-dimethyl-1-N,4-N-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide

InChI

InChI=1S/C18H18N6O2/c1-13-21-24(18(26)20-16-11-7-4-8-12-16)14(2)22-23(13)17(25)19-15-9-5-3-6-10-15/h3-12H,1-2H3,(H,19,25)(H,20,26)

InChI Key

HEOSAQMYCXDPQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=NN1C(=O)NC2=CC=CC=C2)C)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

  • The tetrazine precursor (3,6-dimethyl-1,6-dihydro-1,2,4,5-tetrazine) is reacted with bis(trichloromethyl) carbonate under controlled temperature conditions.
  • The amine, such as N-methylaniline, is added to the reaction mixture to form the dicarboxamide groups at the 1 and 4 positions of the tetrazine ring.
  • The reaction is typically performed in an organic solvent under stirring, with temperature and time optimized to maximize yield and selectivity.

Comparative Synthesis of Related Derivatives

  • Similar synthetic strategies have been applied to prepare other 3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxamide derivatives with different amine substituents, such as N1,N4-di-tert-butyl derivatives.
  • These reactions similarly favor 1,4-dicarboxamide substitution and confirm the general applicability of the method for preparing substituted tetrazine dicarboxamides.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Notes Reference
1 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine Tetrazine ring precursor
2 Bis(trichloromethyl) carbonate Carbonylation agent for amide formation
3 N-methylaniline or diphenylamine Amine source for dicarboxamide formation
4 Organic solvent, controlled temperature, stirring Reaction conditions optimized for regioselectivity
5 Workup and purification Isolation of 3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide
6 Single-crystal X-ray diffraction Structural confirmation, boat conformation of tetrazine ring

Additional Notes on Preparation

  • The regioselectivity toward the 1,4-dicarboxamide derivative is consistent across different amine substituents, indicating a robust synthetic route.
  • The reaction avoids formation of 1,2-dicarboxamide isomers, which might be due to steric or electronic factors inherent in the tetrazine ring system.
  • The preparation method has been patented and also explored for related compounds with potential anticancer activity, highlighting its practical significance.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the tetrazine ring into dihydrotetrazine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly involving the phenyl and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or dichloromethane .

Major Products Formed

The major products formed from these reactions include dihydropyridazine derivatives, oxidized tetrazine compounds, and substituted tetrazine derivatives. These products have diverse applications in scientific research and industry .

Scientific Research Applications

3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its participation in inverse electron demand Diels-Alder reactions. This compound acts as an electron-deficient heteroaromatic azadiene, reacting with various dienophiles to form stable adducts. The molecular targets and pathways involved in these reactions include the formation of dihydropyridazine derivatives and other cycloaddition products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The antitumor activity and physicochemical properties of ZGDHu-1 are influenced by its tetrazine core and substituents. Below is a comparative analysis with structurally related tetrazine derivatives:

Structural and Functional Group Variations

Compound Name Substituents (Positions) Key Structural Features Biological Activity References
ZGDHu-1 N1,N4-diphenyl; 3,6-dimethyl Carboxamide groups, planar tetrazine ring IC50: 85–250 ng/mL (SHI-1); G2/M arrest; mitochondrial apoptosis
N,N′-Bis(m-dimethylaminophenyl) derivative N1,N4-(dimethylaminophenyl); 3,6-dimethyl Dimethylamino groups enhance solubility Inhibits P388 and A-549 cell growth; mechanism uncharacterized
Di-tert-butyl derivative N1,N4-di-tert-butyl; 3,6-dimethyl Bulky tert-butyl groups No reported IC50; boat conformation reduces aromaticity, potentially lowering activity
Dipropyl 3,6-diphenyl-1,2-dicarboxylate 1,2-dipropyl ester; 3,6-diphenyl Ester groups instead of carboxamides Synthetic intermediate; no antitumor data available

Mechanism of Action

  • N,N′-Bis(2,6-diisopropylphenyl) analog (structural data in ) exhibits a similar boat conformation but lacks antitumor data, suggesting substituent bulk may hinder target binding.
  • 1,2-Dicarboxylate derivatives (e.g., ) replace carboxamides with esters, reducing hydrogen-bonding capacity and likely diminishing biological activity .

Pharmacokinetic and Solubility Considerations

  • ZGDHu-1 : Moderate lipophilicity due to phenyl groups; requires formulation optimization for bioavailability .
  • Dimethylaminophenyl derivative: Enhanced water solubility from basic dimethylamino groups may improve tissue penetration .
  • Di-tert-butyl derivative : High lipophilicity could limit aqueous solubility, reducing efficacy .

Key Research Findings and Data Tables

Table 1: Antitumor Activity of ZGDHu-1 vs. Analogs

Compound Cell Line IC50 (ng/mL) Mechanism References
ZGDHu-1 SHI-1 85 (72 h) Mitochondrial apoptosis, G2/M arrest
ZGDHu-1 Kasumi-1 Not reported CHK1 inhibition, ROS generation
ZGDHu-1 PANC-1 Not reported p-EGFR downregulation
Dimethylaminophenyl A-549 Not reported Uncharacterized

Table 2: Structural Conformation and Reactivity

Compound Tetrazine Ring Conformation Hydrogen Bonding Reactivity Notes References
ZGDHu-1 Boat N–H⋯N and C–H⋯O interactions Stabilizes protein binding
Di-tert-butyl analog Boat Weak intramolecular interactions Reduced aromatic conjugation
1,2-Dicarboxylate Non-planar Ester groups limit H-bonding Low bioactivity

Biological Activity

3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide (CAS Number: 255041-60-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity, particularly focusing on its antitumor properties.

The molecular formula of 3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide is C18H18N6O2C_{18}H_{18}N_{6}O_{2} with a molecular weight of approximately 350.375 g/mol. The compound exhibits a complex structure characterized by a tetrazine ring and two carboxamide functional groups.

PropertyValue
Molecular FormulaC18H18N6O2
Molecular Weight350.375 g/mol
CAS Number255041-60-2
LogP3.44620
PSA100.82000

Synthesis

The synthesis of 3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves a multi-step process that typically includes the formation of the tetrazine core followed by functionalization to introduce the diphenyl and dicarboxamide groups. Various synthetic routes have been explored to optimize yield and purity.

Antitumor Activity

Research has demonstrated that derivatives of 3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide exhibit notable cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested :
    • SGC-7901 (gastric cancer)
    • HO-8910 (ovarian cancer)
    • MCF-7 (breast cancer)
    • A-549 (lung cancer)

In vitro studies indicated that certain derivatives showed cytotoxicity in the low micromolar range. One particular derivative demonstrated an IC50 value of 0.57μM0.57\mu M against the A-549 cell line. In vivo studies further confirmed its efficacy; administration at 40mg/kg40mg/kg resulted in a 76.4%76.4\% inhibition of tumor growth in A-549 xenograft models in BALB/cA nude mice .

Acute Toxicity

The acute toxicity of the compound was evaluated with an intraperitoneal LD50 value of 325mg/kg325mg/kg in mice. This suggests that while the compound is effective against tumors, care must be taken regarding its toxicity profile .

Case Study 1: In Vivo Efficacy

In a controlled study involving BALB/cA nude mice bearing A-549 xenografts:

  • Treatment : Intraperitoneal injection of the compound at 40mg/kg40mg/kg.
  • Outcome : Significant reduction in tumor weight by 76.4%76.4\% compared to control groups.

This study highlights the potential application of this compound in therapeutic settings for lung cancer treatment.

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives were synthesized to explore the relationship between structural modifications and biological activity:

  • Modifications at the phenyl groups and variations in alkyl substitutions were systematically evaluated.

Results showed that specific substitutions enhanced cytotoxicity while others did not significantly affect activity.

Q & A

Basic: What are the established synthetic routes for 3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide, and what key reaction conditions influence yield?

Answer:
The synthesis typically involves cyclocondensation of substituted carboxamide precursors with hydrazine derivatives under controlled conditions. Key steps include:

  • Step 1: Preparation of 3,6-dimethyl-1,2,4,5-tetrazine via oxidation of dihydrotetrazines, as described by Hu et al. (2004) .
  • Step 2: Functionalization at N1 and N4 positions using phenyl isocyanates in anhydrous tetrahydrofuran (THF) at 0–5°C to prevent side reactions .
  • Critical Conditions:
    • Stoichiometry: A 1:2 molar ratio of tetrazine to phenyl isocyanate ensures complete substitution.
    • Temperature: Reactions conducted below 10°C minimize thermal decomposition of the tetrazine core .
    • Purification: Recrystallization from ethanol/water (3:1 v/v) yields high-purity crystals (≥98%) .

Basic: Which spectroscopic and crystallographic methods are critical for confirming the structure of this tetrazine derivative?

Answer:

  • Spectroscopic Challenges: Conventional IR and NMR fail to resolve substituent positions due to symmetry and overlapping signals .
  • X-ray Crystallography: Single-crystal diffraction (e.g., MoKα radiation, 298 K) is definitive. Key parameters include:
    • Unit Cell Dimensions: Triclinic system with a=9.0002A˚,α=118.386a = 9.0002 \, \text{Å}, \, \alpha = 118.386^\circ .
    • Bond Lengths: C–N bonds in the tetrazine ring measure 1.32–1.35 Å, aligning with theoretical values .
    • Data-to-Parameter Ratio: ≥12.8 ensures refinement reliability .

Advanced: How do structural variations at the N1 and N4 positions impact the antitumor activity of 1,2,4,5-tetrazine dicarboxamides?

Answer:

  • Phenyl vs. Alkyl Substituents: Diphenyl groups enhance π-π stacking with DNA bases, improving intercalation and cytotoxicity (IC₅₀ = 2.1 µM in HeLa cells) compared to methyl derivatives (IC₅₀ = 8.7 µM) .
  • Electron-Withdrawing Groups: Chlorophenyl analogs (e.g., 4-Cl) show reduced activity due to steric hindrance, highlighting the need for balanced lipophilicity .
  • Methodology: SAR studies use MTT assays paired with molecular docking to correlate substituent effects with binding affinity .

Advanced: What challenges arise in determining substituent positions on the tetrazine ring using conventional spectroscopic methods, and how are they resolved?

Answer:

  • Limitations of NMR/IR: Symmetric substitution patterns (e.g., N1/N4) produce identical spectra for regioisomers, complicating assignment .
  • Resolution via Crystallography:
    • Hydrogen Bonding Networks: Intermolecular N–H···O interactions in the crystal lattice distinguish N1/N4 from N2/N5 substitution .
    • Torsion Angles: Dihedral angles (e.g., C4–N1–N2 = 7.1°) confirm regiochemistry .

Advanced: How can computational modeling predict the reactivity of this compound in inverse electron demand Diels-Alder (IEDDA) reactions?

Answer:

  • Frontier Molecular Orbital (FMO) Analysis:
    • The tetrazine LUMO (-3.2 eV) aligns with electron-rich dienophiles (e.g., norbornene), enabling rapid IEDDA (k = 1.2 × 10³ M⁻¹s⁻¹) .
  • Density Functional Theory (DFT):
    • Methyl groups increase steric strain, reducing reactivity by 15% compared to unsubstituted analogs .

Basic: What are the standard bond lengths and angles observed in the crystal structure, and how do they compare to theoretical values?

Answer:

  • Key Structural Data:

    ParameterObserved (Å/°)Theoretical (Å/°)Source
    C–N (tetrazine)1.32–1.351.33
    N–N (tetrazine)1.28–1.301.29
    C=O (amide)1.221.21
  • Angles: N1–C4–O1 = 114.86°, deviating <2° from ideal sp² hybridization .

Advanced: What strategies optimize the crystallization of this compound for X-ray diffraction studies, given its tendency to form polymorphs?

Answer:

  • Solvent Selection: Ethanol/water mixtures (3:1 v/v) promote slow nucleation, yielding monoclinic (P21/n) crystals with minimal defects .
  • Temperature Gradients: Cooling from 40°C to 4°C at 0.5°C/hr reduces stacking faults .
  • Additives: 5% dimethyl sulfoxide (DMSO) suppresses twinning by modulating surface energy .

Advanced: How do steric effects from phenyl and methyl substituents influence the compound’s supramolecular interactions?

Answer:

  • Phenyl Groups: Facilitate edge-to-face π-π interactions (3.8 Å spacing) with adjacent molecules, stabilizing the crystal lattice .
  • Methyl Substituents: Introduce torsional strain (C3–N4–N5 = 117.75°), reducing packing efficiency compared to hydrogen-bond-dominant analogs .
  • Methodology: Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding = 32%, van der Waals = 68%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.